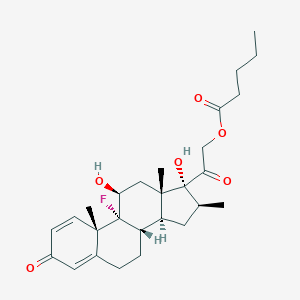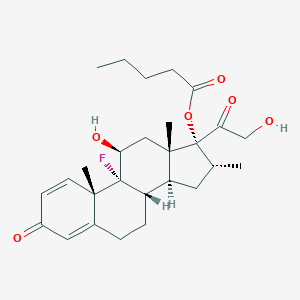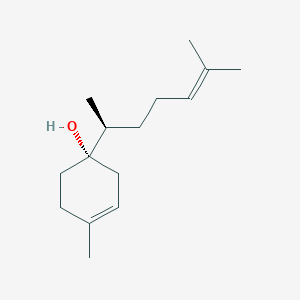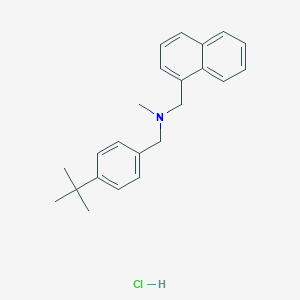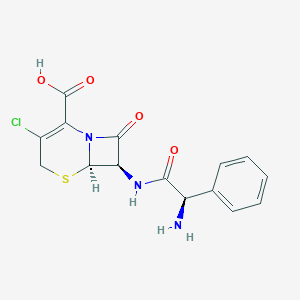
セフディニル
概要
説明
Cefdinir is an oral third-generation cephalosporin with good in vitro activity against many pathogens commonly causative in community-acquired infections . It is a white to slightly brownish-yellow solid . It is slightly soluble in dilute hydrochloric acid and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .
Synthesis Analysis
The coordination chemistry of the antibiotic, cefdinir, and its metal complexes with Cu (II) and Zn (II) was described and characterized on the basis of analytical and spectral studies .
Molecular Structure Analysis
Cefdinir crystallizes in space group P2 1 (#4) with a = 5.35652 (4), b = 19.85676 (10), c = 7.57928 (5) Å, β = 97.050 (1) °, V = 800.061 (6) Å 3 . The molecular formula is C 14 H 13 N 5 O 5 S 2 and the molecular weight is 395.42 .
Chemical Reactions Analysis
Cefdinir is stable in the presence of some, but not all, β-lactamase enzymes . As a result, many organisms resistant to penicillins and some cephalosporins are susceptible to cefdinir .
Physical and Chemical Properties Analysis
Cefdinir is a white to slightly brownish-yellow solid . It is slightly soluble in dilute hydrochloric acid and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .
科学的研究の応用
溶解性と生物学的利用能の向上
セフディニルは、E-セフディニルとしても知られており、その溶解性と生物学的利用能を向上させることを目的とした研究の対象となっています。 ある研究では、親水性ポリマーを用いてセフディニル固体分散体(CSDs)が開発され、その結果、溶解性が9倍に増加し、溶解プロファイルが大幅に向上しました 。これは、特に経口投与において重要であり、より多くの薬物が血流に吸収されることを保証します。
抗菌効果
第3世代経口セファロスポリン系抗生物質であるセフディニルは、グラム陽性菌とグラム陰性菌の両方に対して広範囲な効果を発揮します。 これは、急性慢性気管支炎、副鼻腔炎、咽頭炎などの病状の治療に頻繁に使用されます 。溶解性と生物学的利用能の向上が、これらの細菌感染に対する効果を潜在的に高める可能性があります。
製剤
セフディニルの製剤は、より優れた性能を実現するために最適化することができます。 CSDsに関する研究は、ヒドロキシプロピルメチルセルロース(HPMC)またはカルボキシメチルセルロース-Na(CMC-Na)などの親水性ポリマーの選択が、粒径や溶解速度などの薬物の特性に影響を与え、これは薬物の効力に不可欠であることを示しています 。
医薬品製造における品質管理
Thermo Scientific Dionex UltiMate 3000 LCシステムは、セフディニル中の有機不純物の分析に使用されます。 これは、医薬品がUSP 39モノグラフによって設定された品質基準を満たしていることを保証します。このモノグラフは、セフディニルに対する分解能と%RSD(相対標準偏差)の基準を規定しています 。このアプリケーションは、薬物の完全性と安全性を維持するために不可欠です。
ドラッグデリバリー研究
セフディニルの特性は、薬物送達システムの研究における候補となります。 アモルファス固体分散体の開発は、水に溶けにくい薬物の見かけ上の溶解性と生物学的利用能を向上させるための戦略であり、セフディニルにも適用することができます 。この研究は、より効果的で患者にとって使いやすいセフディニルベースの薬剤につながる可能性があります。
臨床薬理学
セフディニルの強化された製剤は、薬物の作用に対する影響を理解するために、臨床薬理学において研究することができます。 これには、さまざまな集団におけるセフディニルの薬物動態と薬力学の調査が含まれ、これは投薬量と治療プロトコルの情報を提供することができます 。
獣医学
セフディニルは主にヒトの医療で使用されていますが、その用途は獣医学にまで及ぶ可能性があります。 動物の細菌感染を治療するためのその有効性、投与量、および送達方法に関する研究は、その広範囲な抗菌特性を考えると、潜在的な研究分野になる可能性があります 。
作用機序
Cefdinir, also known as E-Cefdinir, is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class . It is used to treat a variety of bacterial infections, including those in the ear, sinus, throat, lungs, and skin .
Target of Action
Cefdinir primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall .
Mode of Action
Cefdinir inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is a weakened cell wall that eventually leads to bacterial cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by cefdinir is the synthesis of the bacterial cell wall . By inhibiting the PBPs, cefdinir prevents the formation of peptidoglycan cross-links, which are crucial for maintaining the strength and rigidity of the bacterial cell wall .
Pharmacokinetics
Cefdinir is rapidly absorbed from the gastrointestinal tract, with maximal plasma concentrations occurring 2 to 4 hours post-dose . It is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of cefdinir is approximately 1.5 hours .
Result of Action
The primary result of cefdinir’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, cefdinir causes the cells to become structurally weak, leading to cell lysis and death .
Action Environment
Environmental factors such as pH, incubation temperature, shaking speed, inoculum dosage, and the initial concentration of the substrate can influence the growth of microbes and their degrading abilities . Additionally, exposure to other allergens, such as pollen, mold, or pet dander, can sensitize the immune system and make it more prone to reacting to medications like cefdinir .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Cefdinir has a broad spectrum of activity against many gram-negative and gram-positive aerobic organisms, including Streptococcus pneumoniae, Staphylococcus aureus, Streptococcus pyogenes, Haemophilus influenzae, and Moraxella catarrhalis . Cefdinir is stable to hydrolysis by 13 of the common beta-lactamases .
Cellular Effects
Cefdinir distributes into various tissues (e.g., sinus and tonsil) and fluids (e.g., middle ear), and has a pharmacokinetic profile that allows for once-or twice-daily administration . It has shown good clinical and bacteriological efficacy in the treatment of a wide range of mild-to-moderate infections of the respiratory tract and skin in adults, adolescents, and pediatric patients .
Molecular Mechanism
Cefdinir exerts its effects at the molecular level by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. It binds to penicillin-binding proteins and inhibits the final transpeptidation step of peptidoglycan synthesis, resulting in cell wall death .
Temporal Effects in Laboratory Settings
Cefdinir is rapidly absorbed from the gastrointestinal tract (mean time to peak plasma concentration, 3 hours) and is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of cefdinir is approximately 1.5 hours .
Dosage Effects in Animal Models
The dosage used often depends on the type and severity of the infection .
Metabolic Pathways
Cefdinir is not extensively metabolized in the body, with approximately 60-70% of the dose recovered unchanged in the urine . This suggests that it does not significantly interact with metabolic enzymes or pathways.
Transport and Distribution
Cefdinir is well distributed throughout the body, reaching therapeutic concentrations in various tissues and body fluids
Subcellular Localization
As an antibiotic, cefdinir does not have a specific subcellular localization. It works by interacting with the bacterial cell wall, which is located outside of the bacterial cell .
特性
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXOFQZKPXMALH-RWFJUVPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178601-88-2, 91832-40-5 | |
| Record name | Cefdinir, E- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178601882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFDINIR, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G2M33IGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


